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molecular formula C12H13BrO3 B2705889 Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1555708-89-8

Methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No. B2705889
M. Wt: 285.137
InChI Key: LHYBWCQOBNAJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034866B2

Procedure details

Into a 20-L 4-necked round-bottom flask was placed trifluoroacetic acid (12 L), methyl 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate (2330 g, 8.17 mol, 1.00 equiv), followed by the addition of Et3SiH (3556 g, 30.58 mol, 5.00 equiv) dropwise with stirring at 10-25° C. The resulting solution was stirred at room temperature for 0.5 h, concentrated under vacuum, diluted with 8 L of H2O and extracted with 1×8 L of ethyl acetate. The organic layers were combined, washed with 1×3 L of saturated aqueous sodium bicarbonate and 1×2 L of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 2175 g (crude) of methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate as an orange oil.
Quantity
12 L
Type
reactant
Reaction Step One
Quantity
2330 g
Type
reactant
Reaction Step One
Quantity
3556 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2(O)[CH2:18][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:16]2)=[CH:11][CH:10]=1.[SiH](CC)(CC)CC>>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([CH:15]2[CH2:16][CH:17]([C:19]([O:21][CH3:22])=[O:20])[CH2:18]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
12 L
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2330 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC(C1)C(=O)OC)O
Name
Quantity
3556 g
Type
reactant
Smiles
[SiH](CC)(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
with stirring at 10-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 20-L 4-necked round-bottom flask was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 0.5 h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with 8 L of H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with 1×8 L of ethyl acetate
WASH
Type
WASH
Details
washed with 1×3 L of saturated aqueous sodium bicarbonate and 1×2 L of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CC(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2175 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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